molecular formula C9H10O4 B1625183 1-(2,3,4-Trihydroxyphenyl)propan-1-one CAS No. 22760-98-1

1-(2,3,4-Trihydroxyphenyl)propan-1-one

Cat. No.: B1625183
CAS No.: 22760-98-1
M. Wt: 182.17 g/mol
InChI Key: NRCNBXIMKFFCSN-UHFFFAOYSA-N
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Description

1-(2,3,4-Trihydroxyphenyl)propan-1-one is a synthetic polyphenolic compound characterized by a propan-1-one (three-carbon ketone) chain attached to a phenyl ring substituted with hydroxyl groups at the 2-, 3-, and 4-positions. Its molecular formula is C₉H₁₀O₄, with a molecular weight of 182.18 g/mol .

Its synthetic accessibility and modular structure make it a candidate for structure-activity relationship (SAR) studies in drug discovery .

Properties

CAS No.

22760-98-1

Molecular Formula

C9H10O4

Molecular Weight

182.17 g/mol

IUPAC Name

1-(2,3,4-trihydroxyphenyl)propan-1-one

InChI

InChI=1S/C9H10O4/c1-2-6(10)5-3-4-7(11)9(13)8(5)12/h3-4,11-13H,2H2,1H3

InChI Key

NRCNBXIMKFFCSN-UHFFFAOYSA-N

SMILES

CCC(=O)C1=C(C(=C(C=C1)O)O)O

Canonical SMILES

CCC(=O)C1=C(C(=C(C=C1)O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical structural and functional differences between 1-(2,3,4-Trihydroxyphenyl)propan-1-one and related compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Hydroxyl Positions Key Modifications Biological Activities Source
This compound C₉H₁₀O₄ 182.18 2,3,4 None Anti-HIV (in multivalent architectures)
Phloretin C₁₅H₁₄O₅ 274.27 2,4,6 Additional 4-hydroxyphenyl group Antioxidant, anticancer, anti-inflammatory
1-(2,4,6-Trihydroxyphenyl)propan-1-one C₉H₁₀O₄ 182.18 2,4,6 Hydroxyl positional isomer Inhibits E. coli β-glucuronidase
Gallacetophenone (2,3,4-Trihydroxyacetophenone) C₈H₈O₄ 168.15 2,3,4 Shorter ketone chain (ethanone) Not explicitly reported
Hesperetin Dihydrochalcone C₁₉H₂₀O₆ 344.36 2,4,6 (phenyl A); 3-hydroxy-4-methoxy (phenyl B) Methoxy substituents Unspecified, but chalcones generally exhibit antidiabetic and anti-inflammatory effects
2-Methyl-1-(2,4,6-trihydroxyphenyl)propan-1-one C₁₀H₁₂O₄ 196.20 2,4,6 Methyl branch on ketone chain Not explicitly reported

Key Insights from Structural Comparisons

Hydroxyl Group Positioning: The 2,3,4-trihydroxyphenyl configuration in the target compound enhances its ability to form stable hydrogen bonds and chelate metals, which is critical for interactions with enzymes like HIV-1 integrase . In contrast, phloretin (2,4,6-trihydroxyphenyl) exhibits broader antioxidant activity due to resonance stabilization of its phenolic radicals, a property less pronounced in the 2,3,4-isomer .

Ketone Chain Modifications: Shortening the ketone chain (e.g., Gallacetophenone, an ethanone derivative) reduces molecular weight and alters solubility. Branching (e.g., 2-methyl derivative) introduces steric effects, which may hinder enzyme interactions but improve metabolic stability .

Substituent Effects :

  • Methoxy groups in hesperetin dihydrochalcone reduce polarity, increasing membrane permeability compared to hydroxyl-rich analogs. However, this also diminishes hydrogen-bonding capacity .

Physicochemical Properties

  • Solubility : Compounds with 2,3,4-hydroxylation (e.g., the target compound) are more water-soluble than their 2,4,6-counterparts due to asymmetric hydrogen-bonding networks.
  • Stability : The 2,3,4-trihydroxyphenyl group is prone to oxidation, necessitating stabilization in formulations. In contrast, methoxy-substituted analogs (e.g., hesperetin derivatives) exhibit greater oxidative stability .

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